molecular formula C12H22O4 B13735413 Ethylene dipivalate CAS No. 20267-20-3

Ethylene dipivalate

Cat. No.: B13735413
CAS No.: 20267-20-3
M. Wt: 230.30 g/mol
InChI Key: CECHHHFZXNTPMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene dipivalate is synthesized through the esterification of ethylene glycol with pivalic acid. The reaction typically involves the use of acid catalysts and is carried out under controlled temperature conditions to ensure high yield and purity . The general reaction can be represented as: [ \text{C}_2\text{H}_4(\text{OH})_2 + 2\text{C}5\text{H}9\text{COOH} \rightarrow \text{C}{12}\text{H}{22}\text{O}_4 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a batch or continuous reactor, with the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the reaction . The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Ethylene dipivalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

CAS No.

20267-20-3

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

2-(2,2-dimethylpropanoyloxy)ethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C12H22O4/c1-11(2,3)9(13)15-7-8-16-10(14)12(4,5)6/h7-8H2,1-6H3

InChI Key

CECHHHFZXNTPMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCCOC(=O)C(C)(C)C

Origin of Product

United States

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